3,5-ジクロロ-2,4-ジフルオロアニリン

概要

説明

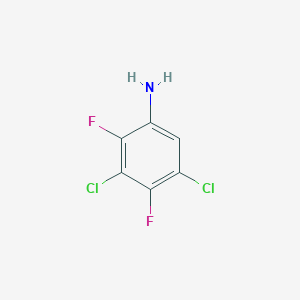

3,5-Dichloro-2,4-difluoroaniline (DCDF) is a widely used organic compound belonging to the class of anilines. It is a colorless liquid with a pungent odor and has a molecular weight of 199.03 g/mol. DCDF is used in various scientific applications, including synthesis, biochemical studies, and lab experiments.

科学的研究の応用

農薬特性

3,5-ジクロロ-2,4-ジフルオロアニリンは、特定の農薬特性を持つことが知られています . これは化学的変換生成物であり、特定の農薬の製剤に使用されています . ただし、生態毒性とヒトの健康に対する中程度の警告があることに注意することが重要です .

環境運命

この化合物は、環境運命に対する低い警告があり、これは非永続的であることを示しています . これは、環境中に長く存在せず、食物連鎖に蓄積する可能性が低いことを意味します。

生態毒性

3,5-ジクロロ-2,4-ジフルオロアニリンは、生態毒性に対する中程度の警告があります . これは、魚やダフニアなどの小型のプランクトン性甲殻類を含む水生生物に潜在的に害を及ぼす可能性があることを意味します。

ヒトの健康への影響

この化合物は、哺乳類の急性毒性に対する中程度の警告があります . これは、ヒトが大量に、または長期間にわたって暴露された場合、健康に影響を与える可能性があることを示唆しています。

他の化合物の合成

3,5-ジクロロ-2,4-ジフルオロアニリンは、他の化合物の合成における出発物質として使用できます . たとえば、2,4-ジクロロ-3,5-ジフルオロ安息香酸の合成に使用できます .

工業用途

この化合物は市販されており、さまざまな産業用途に使用されています . これは、研究室で合成され、化学薬品サプライヤーによって販売されています .

Safety and Hazards

3,5-Dichloro-2,4-difluoroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

作用機序

Target of Action

3,5-Dichloro-2,4-difluoroaniline is a chemical transformation product . It’s known that similar compounds, such as haloanilines, are widely used as chemical intermediates in the manufacture of pesticides, dyes, and drugs .

Mode of Action

It’s known that similar compounds interact with their targets to exert their effects . More research is needed to elucidate the specific interactions of 3,5-Dichloro-2,4-difluoroaniline with its targets.

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

It’s known that similar compounds have certain pharmacokinetic properties that impact their bioavailability . More research is needed to understand the specific ADME properties of this compound.

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular level

Action Environment

It’s known that environmental factors can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.

特性

IUPAC Name |

3,5-dichloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)6(10)4(8)5(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLECNQGLBJHVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378826 | |

| Record name | 3,5-Dichloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83121-15-7 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83121-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

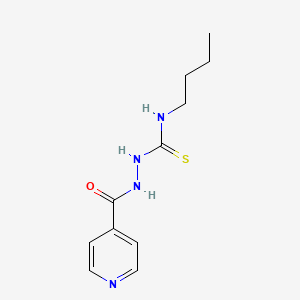

Q1: What is the primary use of 3,5-Dichloro-2,4-difluoroaniline in the context of these research papers?

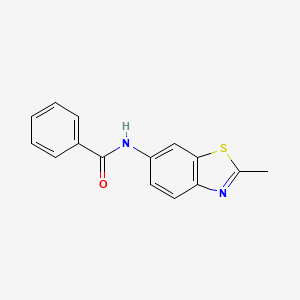

A1: The research papers primarily focus on the role of 3,5-Dichloro-2,4-difluoroaniline as a crucial building block in the synthesis of teflubenzuron [, , , ]. Teflubenzuron itself is a benzoylurea insecticide known for its efficacy against pests resistant to other common insecticides [].

Q2: Can you outline the synthesis of 3,5-Dichloro-2,4-difluoroaniline as described in the research?

A2: The research outlines two main approaches:

- Method 1: Starting with 2,4-difluoronitrobenzene, a series of chlorination and reduction reactions are employed to obtain 3,5-Dichloro-2,4-difluoroaniline [, , , ].

- Method 2: This method utilizes distillation residues from the production of 2,4-dichloro-3-fluoronitrobenzene []. These residues undergo chlorination with chlorine gas and fluorination with potassium fluoride to yield 3,5-dichloro-2, 4-difluoro nitrobenzene. A final reduction step generates 3,5-Dichloro-2,4-difluoroaniline []. This method is highlighted for its cost-effectiveness and resource efficiency [].

Q3: What are the advantages of the synthetic routes described for producing 3,5-Dichloro-2,4-difluoroaniline?

A3: The research emphasizes several advantages, particularly for the second method utilizing industrial byproducts:

- Ready Availability of Reactants: The use of byproducts from existing industrial processes ensures a readily available and potentially more cost-effective source of starting materials [, , ].

- High Yield and Purity: The described synthetic routes result in good yields of the target compound, with minimal production of unwanted isomers, contributing to the overall efficiency and cost-effectiveness of the process [, , ].

- Reduced Environmental Impact: Utilizing byproducts aligns with principles of green chemistry by reducing waste and potentially minimizing the need for harsh reagents or conditions [].

Q4: How is the structure of 3,5-Dichloro-2,4-difluoroaniline confirmed in these studies?

A4: While the provided abstracts don't delve into specific spectroscopic data, they mention that the structure of the synthesized 3,5-Dichloro-2,4-difluoroaniline was confirmed using techniques like elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1223684.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-5-thiophen-2-yl-2-thieno[2,3-d]pyrimidinyl)thio]acetamide](/img/structure/B1223685.png)

![2-[[5-[(1,3-Benzothiazol-2-ylthio)methyl]-4-ethyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B1223686.png)

![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1223687.png)

![N-(2-furanylmethyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B1223688.png)

![[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1223689.png)

![6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1223700.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1223705.png)

![(5Z)-1-(4-chlorophenyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1223706.png)